molecular formula C22H20N2O2 B13843640 (Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide

(Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide

Cat. No.: B13843640
M. Wt: 344.4 g/mol
InChI Key: LSJYQWUVOIYEJC-XQNSMLJCSA-N
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Description

(Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide is an organic compound with a complex structure that includes benzyloxy and benzylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzyloxyamine with N-(4-benzylphenyl)acetamide in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyimino derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used in studies related to enzyme inhibition or as a ligand in binding studies. Its structure allows it to interact with various biological molecules, making it useful in biochemical research.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its effects on various biological targets and its potential use in treating diseases.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide involves its interaction with specific molecular targets. This interaction can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((Benzyloxy)imino)-N-(4-methylphenyl)acetamide
  • (Z)-2-((Benzyloxy)imino)-N-(4-ethylphenyl)acetamide
  • (Z)-2-((Benzyloxy)imino)-N-(4-propylphenyl)acetamide

Uniqueness

(Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide is unique due to the presence of the benzylphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more useful in certain applications.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

(2E)-N-(4-benzylphenyl)-2-phenylmethoxyiminoacetamide

InChI

InChI=1S/C22H20N2O2/c25-22(16-23-26-17-20-9-5-2-6-10-20)24-21-13-11-19(12-14-21)15-18-7-3-1-4-8-18/h1-14,16H,15,17H2,(H,24,25)/b23-16+

InChI Key

LSJYQWUVOIYEJC-XQNSMLJCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)/C=N/OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C=NOCC3=CC=CC=C3

Origin of Product

United States

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